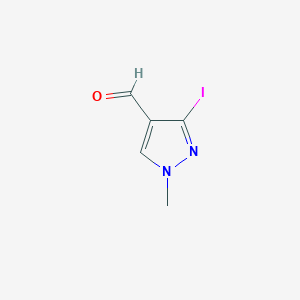
3-yodo-1-metil-1H-pirazol-4-carbaldehído
Descripción general
Descripción
3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C5H5IN2O and its molecular weight is 236.01 g/mol. The purity is usually 95%.
The exact mass of the compound 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
3-yodo-1-metil-1H-pirazol-4-carbaldehído: es un compuesto valioso en química medicinal debido a su andamiaje de pirazol, que es una estructura central en muchas moléculas farmacológicamente activas. Se ha utilizado en la síntesis de compuestos con una amplia gama de actividades biológicas, incluidas propiedades antibacterianas, antiinflamatorias, anticancerígenas, analgésicas, anticonvulsivas, antihelmínticas, antioxidantes y herbicidas .
Descubrimiento de Fármacos
En el descubrimiento de fármacos, este compuesto sirve como un bloque de construcción versátil para crear varios compuestos heterocíclicos. Su reactividad permite la síntesis de intermediarios de fármacos e ingredientes farmacéuticos activos (API), contribuyendo al desarrollo de nuevos agentes terapéuticos .
Agroquímica
Las aplicaciones del compuesto se extienden a la agroquímica, donde se puede utilizar para sintetizar intermediarios para agroquímicos. Sus derivados pueden desempeñar un papel en el desarrollo de nuevos pesticidas o herbicidas, ayudando en la protección de los cultivos y la mejora del rendimiento.
Química de Coordinación
En química de coordinación, This compound puede actuar como un ligando debido a su capacidad de coordinarse con iones metálicos. Esta propiedad es esencial para crear complejos metálicos que pueden utilizarse en catálisis o como materiales con propiedades magnéticas y electrónicas únicas .
Química Organometálica
Este compuesto también es significativo en química organometálica, donde se puede utilizar para introducir ligandos basados en pirazol en marcos metal-orgánicos (MOF) o como precursores para la síntesis organometálica. Estas aplicaciones son cruciales para crear materiales con funcionalidades específicas para catálisis o dispositivos electrónicos .
Ciencia de los Materiales
Por último, en ciencia de los materiales, This compound contribuye al desarrollo de nuevos materiales. Su incorporación a polímeros o recubrimientos puede mejorar las propiedades del material, como la estabilidad térmica, la conductividad o la fotorreactividad, que son valiosas en diversas aplicaciones industriales.
Mecanismo De Acción
Target of Action
Mode of Action
The carbaldehyde group allows for various reactions, including aldol condensation, reductive amination, and nucleophilic addition reactions with grignard reagents or amines. The presence of the iodine atom might influence the reactivity of the carbaldehyde, requiring further investigation.
Biochemical Pathways
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
It is known that the compound is stable under normal temperatures and pressures.
Análisis Bioquímico
Biochemical Properties
3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde plays a crucial role in various biochemical reactions. It is a versatile building block for the synthesis of various heterocyclic compounds, such as pyrazoles, quinolines, and isoquinolines. This compound interacts with several enzymes and proteins, facilitating the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the antioxidant and anti-inflammatory activities in certain cell types, highlighting its potential therapeutic applications. Additionally, its impact on cellular metabolism includes alterations in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects, such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have also been observed, indicating a dosage-dependent response in animal models.
Metabolic Pathways
3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound is often used as a reagent in the synthesis of drug intermediates and APIs, highlighting its role in pharmaceutical metabolism.
Transport and Distribution
The transport and distribution of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. The distribution of this compound is critical for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic applications.
Propiedades
IUPAC Name |
3-iodo-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGWNCKMTRCVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1946818-23-0 | |
| Record name | 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



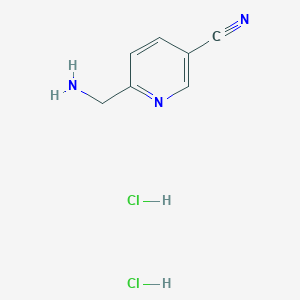
![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383573.png)

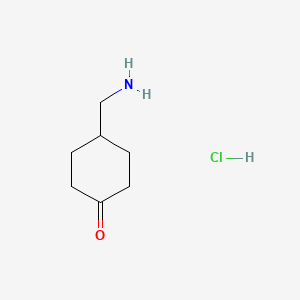


![2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383582.png)
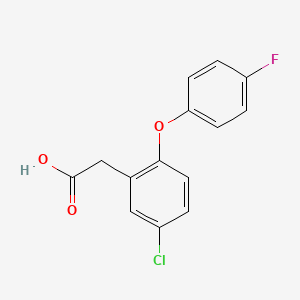
![(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B1383584.png)
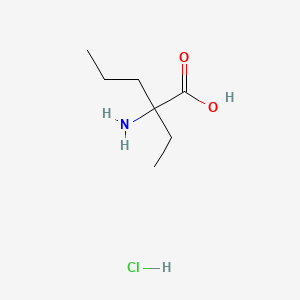
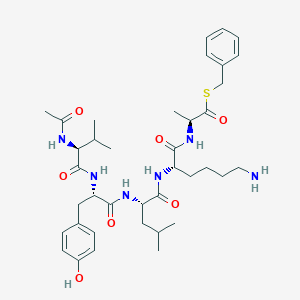
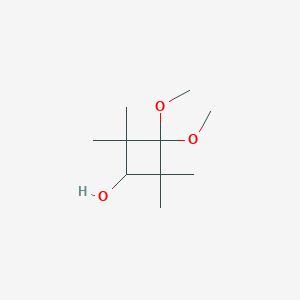
![Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B1383588.png)
